Ethyl 2-hydroxy-5-(trifluoromethoxy)benzoate
CAS No.: 457889-57-5
Cat. No.: VC16235074
Molecular Formula: C10H9F3O4
Molecular Weight: 250.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 457889-57-5 |
|---|---|
| Molecular Formula | C10H9F3O4 |
| Molecular Weight | 250.17 g/mol |
| IUPAC Name | ethyl 2-hydroxy-5-(trifluoromethoxy)benzoate |
| Standard InChI | InChI=1S/C10H9F3O4/c1-2-16-9(15)7-5-6(3-4-8(7)14)17-10(11,12)13/h3-5,14H,2H2,1H3 |
| Standard InChI Key | UWYHIXFGHQSIJG-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1)OC(F)(F)F)O |
Introduction
Chemical Structure and Nomenclature
Ethyl 2-hydroxy-5-(trifluoromethoxy)benzoate belongs to the class of substituted benzoic acid esters. Its IUPAC name, ethyl 2-hydroxy-5-(trifluoromethoxy)benzoate, reflects the ethyl ester group at the carboxylic acid moiety, a hydroxyl group at the ortho position (C2), and a trifluoromethoxy (–O–CF) substituent at the para position (C5) relative to the hydroxyl group. The trifluoromethoxy group introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity.
The canonical SMILES representation (CCOC(=O)C1=C(C=CC(=C1)OC(F)(F)F)O) and InChIKey (UWYHIXFGHQSIJG-UHFFFAOYSA-N) confirm the stereochemical arrangement. X-ray crystallography data are unavailable, but molecular modeling suggests a planar aromatic ring with steric hindrance between the hydroxyl and trifluoromethoxy groups, potentially affecting solubility and crystallinity.
Synthesis and Optimization
Purification and Yield Optimization
Crystallization solvents such as n-heptane or ethyl acetate are critical for isolating high-purity products. Temperature control during crystallization (e.g., 20–30°C) minimizes impurity incorporation while maximizing yield . Hydrolysis conditions (60–100°C under nitrogen) and acid catalysts (e.g., sulfuric acid) further refine the final product .
Physicochemical Properties
Comparative Analysis
The trifluoromethoxy group profoundly impacts the compound’s properties compared to non-fluorinated analogs. The table below contrasts key parameters with ethyl 2-hydroxy-4-methylbenzoate (PubChem CID: 13013009) :
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